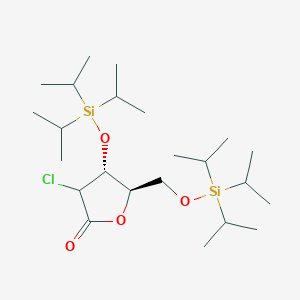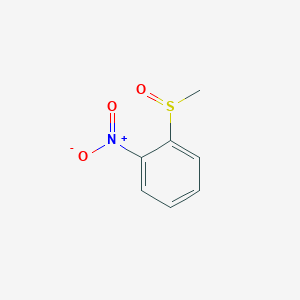
(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” is a heterocyclic compound with the chemical formula C6H12O2.
- It belongs to the class of tetrahydropyran derivatives.
- The compound can exist in two tautomeric forms: 1H-pyran-4-ylmethanol and 2H-pyran-4-ylmethanol.
- It has applications in various fields, including fine chemicals, plastics, pesticides, and pharmaceuticals.
Métodos De Preparación
- One synthetic route involves the reduction of the corresponding ester using lithium aluminum hydride (LiAlH4) as a reducing agent.
- Here are the steps:
- Add LiAlH4 (1.5 equivalents, 37.5 mmol, 1.42 g) to a 250 ml Schlenk flask and purge with argon three times.
- Add tetrahydrofuran (THF, 15 ml) at 0°C and stir for 5 minutes.
- Gradually add the ester (25 mmol, 3.6 g) via a dropping funnel within 10 minutes.
- Continue stirring the suspension for 20 minutes after complete alcohol formation is confirmed by TLC.
- Cool the reaction mixture in an ice-water bath and slowly add 10 ml of 10% potassium hydroxide (KOH) solution.
- Stir the mixture at room temperature overnight, then filter off the white precipitate using diatomaceous earth.
- Further extract the solution with ether, wash the combined organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (using hexane/ethyl acetate as the eluent) to obtain the desired compound.
Análisis De Reacciones Químicas
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include LiAlH4 (for reduction), acid chlorides (for substitution), and oxidizing agents (for oxidation).
- Major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
- “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” finds applications in:
- Medicinal chemistry: As a starting material for drug synthesis.
- Fine chemicals: As a building block for various organic compounds.
- Industry: In the production of plastics and other materials.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application.
- It may interact with molecular targets or pathways relevant to its intended use.
Comparación Con Compuestos Similares
- Similar compounds include other tetrahydropyran derivatives, such as (4-{[4-(Benzyloxy)phenoxy]methyl}tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and related structures .
- Uniqueness lies in the specific substitution pattern and functional groups present in “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol.”
For further exploration, you might want to investigate its potential as a CB2 cannabinoid receptor agonist
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
[4-(phenylmethoxymethyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C14H20O3/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,15H,6-12H2 |
Clave InChI |
URILJTVDKGRXSV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CO)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13038063.png)


![(R)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13038072.png)
![1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine](/img/structure/B13038086.png)
![(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13038091.png)


![tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B13038117.png)



![(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B13038136.png)

